N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C26H29N3O4S and its molecular weight is 479.6. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Celecoxib Derivatives
Novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized. These derivatives exhibited anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their low gastric toxicity and potential as therapeutic agents were highlighted (Küçükgüzel et al., 2013).
Biological Activities and Ligand Synthesis
Sulfonamide-derived Ligands and Metal Complexes
New sulfonamide-derived ligands and their transition metal complexes were synthesized, exhibiting moderate to significant antibacterial and good antifungal activities. The structure and biological activities of these compounds were comprehensively studied (Chohan & Shad, 2011).
Ethylated Sulfonamides with 1,4-Benzodioxane Moiety
A new series of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety was synthesized. These compounds displayed inhibition of various enzymes and good antibacterial properties. Computational analysis supported these findings, suggesting potential therapeutic applications (Irshad et al., 2016).
Receptor Antagonism and Drug Metabolism
Adenosine A2B Receptor Antagonists
Novel sulfonamides were synthesized as adenosine A2B receptor antagonists using a newly developed method. These compounds showed significant receptor antagonism, indicating potential for therapeutic use (Yan et al., 2006).
Microbial Strategy to Eliminate Sulfonamide Antibiotics
Microbacterium sp. strain BR1 degrades sulfonamide antibiotics through ipso-hydroxylation, leading to fragmentation of the parent compound. This novel degradation pathway may have implications for managing antibiotic resistance (Ricken et al., 2013).
Pharmacological Screening and Biological Evaluation
Pharmacological Screening of Sulfa Drugs
Various synthesized sulfonamides were examined for anti-bacterial activities. These compounds, representing an important class of pharmaceuticals, showed potential as antimicrobials, antidiabetics, anticancer agents, and diuretics (Rehman et al., 2019).
Sulfonamide Inhibitors of Carbonic Anhydrases
Aromatic sulfonamides were prepared and assessed as inhibitors of carbonic anhydrase isoenzymes. These compounds exhibited nanomolar half maximal inhibitory concentrations, indicating their potential as therapeutic agents (Supuran et al., 2013).
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-28-13-15-29(16-14-28)24(22-9-12-25-26(17-22)33-19-32-25)18-27-34(30,31)23-10-7-21(8-11-23)20-5-3-2-4-6-20/h2-12,17,24,27H,13-16,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOMMDKGNYANMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.